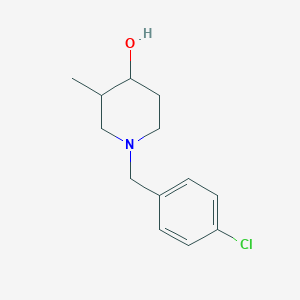

1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol

Übersicht

Beschreibung

1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol, also known as 4-chlorobenzyl-3-methyl-4-piperidinol, is a synthetic compound derived from the class of organic compounds known as piperidines. It is a colorless, volatile liquid that has a faint odor and a slight bitter taste. This compound has been studied for its potential applications in scientific research, such as the synthesis of certain pharmaceuticals, and its mechanism of action and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Synthetic Approaches and Crystal Structure : Studies have focused on synthesizing related compounds, examining their crystal structures, and conducting theoretical analyses using Density Functional Theory (DFT). These compounds show potential for interactions with proteins such as SHP2, suggesting a route for the development of new therapeutic agents. The antitumor activities of these compounds have been evaluated, with some showing promising results against human hepatoma and melanoma cells (Zhou et al., 2021).

Molecular Docking and Antitumor Activity

- Molecular Docking Studies : The molecular docking studies suggest favorable interactions between synthesized compounds and SHP2 protein, an enzyme implicated in cellular signal transduction pathways. This indicates potential utility in designing inhibitors targeting SHP2 for therapeutic purposes. The compounds exhibited significant enzyme inhibition rates and were more effective than reference compounds in certain cancer cell lines, highlighting their antitumor potential (Wu et al., 2022).

Chemical Kinetics and Antibacterial Evaluation

- Oxidation Kinetics and Antibacterial Properties : Research on related piperidin-4-ols includes studying the kinetics of oxidation reactions and evaluating antibacterial properties. These studies provide insights into the reactivity and potential applications of these compounds in medicinal chemistry, including their roles as intermediates in synthetic pathways or as compounds with intrinsic biological activity (Selvaraj et al., 1994).

Antimicrobial and Antioxidant Potential

- Antimicrobial and Antioxidant Activities : Certain derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. These studies reveal the versatility of piperidin-4-ol derivatives in developing new therapeutic agents with potential applications in treating infectious diseases and combating oxidative stress (Harini et al., 2014).

Wirkmechanismus

Target of Action

The targets of a compound are usually proteins such as enzymes or receptors. The specific target would depend on the structure of the compound and its chemical properties. For example, many piperidine derivatives are known to interact with various receptors in the nervous system .

Mode of Action

The compound would interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. This interaction can lead to changes in the conformation or activity of the target protein, which can result in a biological effect .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit or enhance the activity of this enzyme, thereby affecting the entire pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of polar groups could enhance solubility in water and improve absorption, while the presence of certain functional groups could affect how the compound is metabolized by the body .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action of the compound. For example, certain compounds are more stable and effective at specific pH levels or temperatures .

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-2-4-12(14)5-3-11/h2-5,10,13,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCNRMFBIGLSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1475160.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)

![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)

![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)

![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1475172.png)

![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)

![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1475175.png)

![(2E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1475181.png)